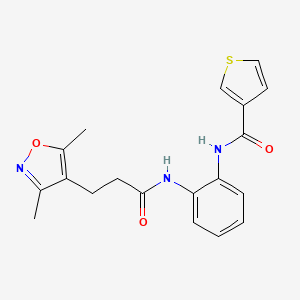
N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-(3,5-dimethylisoxazol-4-yl)propanamido)phenyl)thiophene-3-carboxamide, commonly referred to as DMIP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. DMIP belongs to the class of isoxazole derivatives and has a molecular formula of C20H21N3O2S. In
Scientific Research Applications
Antitumor Applications
Thiophene derivatives have been explored for their antitumor properties. The study by Stevens et al. (1984) on imidazotetrazines, a class of compounds related to thiophene derivatives, demonstrated broad-spectrum antitumor activity, suggesting a potential pathway for the development of anticancer agents (Stevens et al., 1984). Kumar et al. (2009) synthesized functionalized amino acid derivatives showing cytotoxicity against human cancer cell lines, indicating the utility of thiophene-based compounds in designing new anticancer agents (Kumar et al., 2009).
Antimicrobial Applications
Thiophene derivatives have also shown promising antimicrobial properties. Goněc et al. (2016) prepared N-alkoxyphenylhydroxynaphthalenecarboxamides with significant antimycobacterial activity, highlighting the potential of thiophene derivatives in treating mycobacterial infections (Goněc et al., 2016).
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes by thiophene derivatives, which can be critical in the development of new therapeutic agents. The synthesis and evaluation of a novel compound for imaging fatty acid amide hydrolase in the brain by Shimoda et al. (2015) is an example of utilizing thiophene derivatives in enzyme inhibition studies, which could contribute to the understanding and treatment of neurological disorders (Shimoda et al., 2015).
properties
IUPAC Name |
N-[2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-15(13(2)25-22-12)7-8-18(23)20-16-5-3-4-6-17(16)21-19(24)14-9-10-26-11-14/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHGCWPDCAIJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

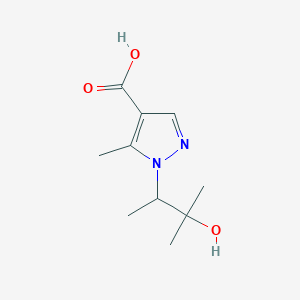
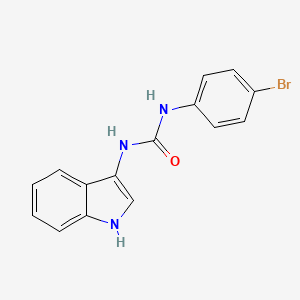
![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)

![rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine](/img/structure/B2615422.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/no-structure.png)

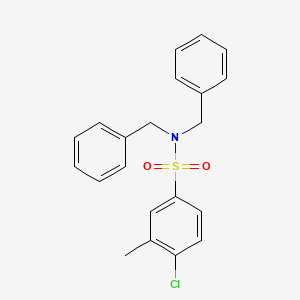

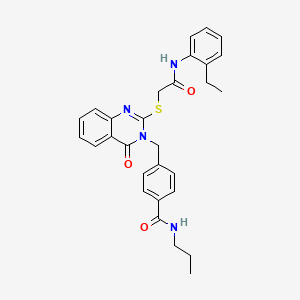

![(3,4-dimethoxyphenyl){4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2615434.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2615435.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2615436.png)